Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate
Description
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8/h9H,2-5H2,1H3 |
InChI Key |
VFSFTHGCKKAHBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategies
The synthesis of spirocyclic diaza-oxa compounds such as methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves multistep organic synthesis starting from cyclic precursors or through cycloaddition reactions. Key methodologies include:
- Cyclization of appropriate amino alcohols or amino acid derivatives to form the spiro ring system.
- 1,3-Dipolar cycloaddition reactions involving nitrile oxides and alkenes to form isoxazoline rings fused to spiro systems.
- Microwave-assisted synthesis to promote ring closure and nitrogen elimination steps efficiently.
Specific Synthetic Route Examples
Microwave-Assisted Cyclization of N-Nitroso Dihydropyrazoles
A notable method involves the conversion of N-nitroso-4,5-dihydropyrazoles under microwave irradiation to yield spirocyclic 4,5-dihydroisoxazole derivatives, structurally related to the target compound. This process eliminates nitrogen gas rapidly (within 3-8 minutes) in solvents like chlorobenzene mixed with DMF or acetic acid, or under solvent-free conditions on silica gel, improving yields compared to conventional heating methods.
- Reaction conditions: Microwave power 160-200 W, temperature up to 110 °C.
- Solvents: Chlorobenzene-DMF or chlorobenzene-AcOH mixtures.
- Yields: Good to excellent yields reported.
- Purification: Crystallization from methanol.
This method is advantageous for its speed and efficiency in forming spirocyclic heterocycles with nitrogen and oxygen atoms in the ring system, closely related to this compound.
Synthesis from Pyrrolidine Derivatives
Another approach involves the synthesis of spiroisoxazoline compounds from pyrrolidine precursors. For example, pyrrolidine 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione can be converted into spiroisoxazoline derivatives bearing oxa and diaza spirocycles. This route involves:
- Functionalization of the pyrrolidine ring.
- Controlled cyclization to form the spiro ring system.
- Introduction of carboxylate groups via esterification.
This methodology has been applied to synthesize related spiroisoxazoline compounds with biological activity, indicating the versatility of the approach for preparing this compound analogs.
Patent-Described Processes for Related Diazaspiro Compounds
Patent literature describes processes for preparing diazaspiro compounds with related frameworks, involving:
- Use of protected amino groups (e.g., methoxymethyl protection).
- Stepwise conversion of intermediates via organic or inorganic bases.
- Use of solvents such as ketones, nitriles, alcohols, esters, ethers, and hydrocarbons.
- Reaction temperatures ranging from ambient to reflux conditions.
An example includes the preparation of intermediates that can be converted to spirocyclic compounds structurally similar to this compound, with yields reported around 84.5 g from 90 g starting material in scaled-up reactions. The process emphasizes purity and impurity control.
Data Tables from Research Outcomes
Analytical and Research Outcomes
- Purity and Isolation: The processes emphasize obtaining substantially pure compounds, free from common impurities, through crystallization and solvent extraction techniques.
- Reaction Monitoring: Use of NMR and IR spectroscopy to confirm the formation of the spirocyclic frameworks and functional groups.
- Thermal Stability: Microwave-assisted synthesis reduces thermal degradation compared to conventional heating.
- Scalability: Patent procedures demonstrate the feasibility of gram-scale synthesis with consistent yields and purity.
- Biological Relevance: Related spiroisoxazoline compounds prepared by these methods have shown promising bioactivity, indicating the potential utility of this compound derivatives in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Spiro Ring Systems
a. Spiro Ring Size
- Target Compound : Features a [4.4] spiro system (two fused four-membered rings).
- 1-Oxa-2,7-diazaspiro[4.5]dec-2-en-1-one (): Contains a [4.5] spiro system, where the larger piperidone ring adopts a chair conformation, and the dihydroisoxazole ring exhibits an envelope conformation. The increased ring size ([4.5] vs.
- Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride (): The [4.5] spiro system introduces additional steric bulk, which may reduce solubility compared to the [4.4] analog.
b. Substituent Effects
- 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid (): Replaces the methyl ester with a tert-butyl ester and a carboxylic acid. The tert-butyl group enhances steric protection of the amine, improving stability against enzymatic degradation.
- (5R)-Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate (YA3) (): Incorporates ethyl ester and benzyl groups.
Physicochemical Properties
Key Observations :
- Smaller spiro systems ([4.4]) generally exhibit lower molecular weights and higher solubility in polar solvents.
- Bulky substituents (e.g., tert-butyl, benzyl) reduce solubility but improve metabolic stability.
Biological Activity
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 184.19 g/mol. The compound features a carboxylate functional group that enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| CAS Number | 2649078-80-6 |
| Structure | Spirocyclic |
Synthesis
The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the cyclization of a dihydropyrrole derivative with an ester group, often utilizing sodium hydride as a base in solvents like tetrahydrofuran (THF) .
Antimicrobial Properties
Research indicates that this compound may exhibit significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antiviral Activity
In addition to antimicrobial effects, this compound has been investigated for antiviral properties. Initial findings suggest that it may inhibit viral replication through mechanisms involving enzyme inhibition or receptor modulation .
The biological activity of this compound is believed to stem from its interactions with specific molecular targets within microbial cells. This interaction could modulate enzyme activities or interfere with cellular processes essential for pathogen survival .
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-een−3-carboxylate against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis was performed with structurally similar compounds to assess variations in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 7-(4-Bromophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-en-3-carboxylate | Contains bromine substituent | Enhanced reactivity due to halogen |
| 4-Bromo-3-methyl-6-tosyl-1-oxa-2,6-diazaspiro[4.4]nonan | Different diaza arrangement | Potential applications in drug design |
| Methyl 7-(Phenyl)-6,8-dioxo-spiro[4.4]nonan | Variation in substituents | Offers different biological activity profiles |
This table illustrates how variations in structure can lead to differing chemical reactivity and biological activities compared to methyl 1-oxa-2,7-diazaspiro[4.4]nonan−3-carboxylate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
